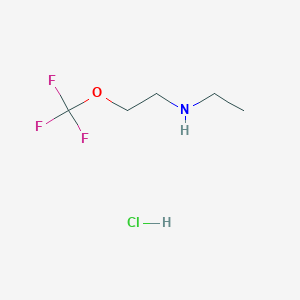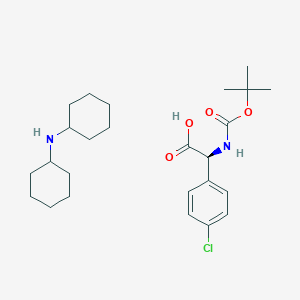
Niobium(V) oxalate hydrate
Vue d'ensemble
Description
Niobium(V) oxalate hydrate is a chemical compound that consists of niobium in its +5 oxidation state, coordinated with oxalate ions and water molecules. It is known for its solubility in water and its ability to form complexes with various hydroxy acids. This compound is often used as a precursor in the synthesis of niobium-based materials and has applications in various fields such as catalysis, photocatalysis, and materials science .
Mécanisme D'action
Target of Action
Niobium(V) oxalate hydrate is a bifunctional reactant that plays the role of a niobium precursor . It is primarily targeted towards the synthesis of niobium oxide-based porous nanocomposites .
Mode of Action
this compound forms complexes with hydroxy acids, as well as oxalic acid . The salt formed is more complex than tartaric acid for niobium . This complex formation is a key part of its interaction with its targets.
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of niobium oxide-based porous nanocomposites . These nanocomposites find application in the field of photocatalysis .
Pharmacokinetics
Its solubility in water and oxalic acid can influence its availability and reactivity in synthesis processes.
Result of Action
The primary result of this compound’s action is the formation of niobium oxide-based porous nanocomposites . These nanocomposites have applications in photocatalysis and ceramics .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, the complex NH4[NbO(C2O4)2(H2O)2]·3H2O starts to lose water at 125°C, and at 630°C, it fully decomposes, forming a compound known as niobium pentoxide . Therefore, the temperature of the environment can significantly impact the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Niobium(V) oxalate hydrate can be synthesized through the reaction of niobium pentachloride with oxalic acid in an aqueous medium. The reaction typically involves dissolving niobium pentachloride in water, followed by the addition of oxalic acid. The mixture is then heated to promote the formation of this compound. The resulting product is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the controlled addition of oxalic acid to a solution of niobium pentachloride, followed by heating and crystallization. The product is then purified through filtration and drying. This method ensures high purity and yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Niobium(V) oxalate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form niobium pentoxide (Nb2O5) when heated in the presence of oxygen.
Substitution: The oxalate ligands in this compound can be substituted with other ligands, such as citrate, to form different niobium complexes.
Common Reagents and Conditions
Reduction: Reduction can be achieved by treating the compound with hydrogen gas at elevated temperatures.
Substitution: Substitution reactions typically involve the use of other ligands like citrate in an aqueous medium, followed by heating and stirring.
Major Products
Niobium Pentoxide (Nb2O5): Formed through oxidation.
Reduced Niobium Compounds: Formed through reduction.
Niobium Complexes: Formed through substitution reactions with different ligands.
Applications De Recherche Scientifique
Niobium(V) oxalate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of niobium-based catalysts and materials. .
Industry: This compound is used in the production of niobium pentoxide, which is a key material in the manufacturing of electronic devices, sensors, and photocatalysts
Comparaison Avec Des Composés Similaires
Similar Compounds
Tantalum(V) oxalate hydrate: Similar to niobium(V) oxalate hydrate but with tantalum as the central metal.
Vanadium(V) oxalate hydrate: Contains vanadium instead of niobium.
Titanium(IV) oxalate hydrate: Contains titanium and has similar coordination with oxalate ligands.
Uniqueness
This compound is unique due to its specific coordination chemistry and its ability to form stable complexes with a variety of ligands. This property makes it highly versatile for use in different catalytic and photocatalytic applications. Additionally, niobium-based materials often exhibit high stability and resistance to degradation, which enhances their performance in various industrial and scientific applications .
Propriétés
IUPAC Name |
niobium;oxalic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIYBCSTIVPHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NbO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)


![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)
![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)






![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride](/img/structure/B6313753.png)

